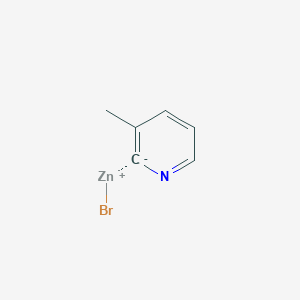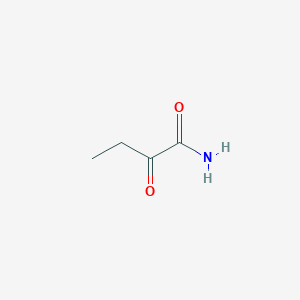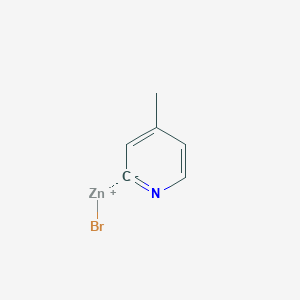
4-Methyl-2-pyridylzinc bromide
Overview
Description
4-Methyl-2-pyridylzinc bromide is an organometallic compound with the chemical formula C6H6BrNZn. It appears as a colorless to light yellow solid and is soluble in organic solvents such as chloroform, ether, and benzene . This compound is widely used as a reagent in organic synthesis, particularly in the synthesis of alcohol and ether compounds .
Mechanism of Action
Target of Action
4-Methyl-2-pyridylzinc bromide is an organometallic compound Organometallic compounds like this are often used as reagents in organic synthesis .
Mode of Action
As a general characteristic of organometallic compounds, it may interact with its targets through the zinc atom, which can form bonds with organic groups and facilitate various chemical reactions .
Biochemical Pathways
It’s known that organometallic compounds like this are often involved in the synthesis of alcohol and ether compounds .
Pharmacokinetics
As a general rule, the pharmacokinetics of organometallic compounds can be complex and depend on factors such as the nature of the metal, the organic groups attached to it, and the specific conditions of exposure .
Result of Action
As a reagent in organic synthesis, its primary effect would be the facilitation of chemical reactions leading to the formation of new compounds .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it’s known that this compound is highly flammable and reacts violently with water . Therefore, it should be stored in a cool, dry place, away from fire and oxygen . Its density is 0.985 g/mL at 25 °C .
Preparation Methods
The preparation of 4-Methyl-2-pyridylzinc bromide typically involves the following steps :
Synthesis of 4-methyl-2-pyridine methane: 2-pyridine alcohol is reacted with methyl iodide to generate 4-methyl-2-pyridine methane.
Formation of this compound: The generated 4-methyl-2-pyridylmethane is then reacted with zinc powder and an appropriate amount of bromide to produce this compound.
Industrial production methods often involve similar synthetic routes but on a larger scale, ensuring the reaction conditions are optimized for maximum yield and purity.
Chemical Reactions Analysis
4-Methyl-2-pyridylzinc bromide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc-bromide bond is replaced by other functional groups.
Coupling Reactions: It is commonly used in cross-coupling reactions with electrophiles to form carbon-carbon bonds.
Common reagents and conditions used in these reactions include palladium or nickel catalysts, and the reactions are typically carried out under inert atmospheres to prevent oxidation . Major products formed from these reactions include various substituted pyridine derivatives.
Scientific Research Applications
4-Methyl-2-pyridylzinc bromide has a wide range of applications in scientific research, including :
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules, particularly in the formation of alcohols and ethers.
Coordination Chemistry: It serves as an important reagent in the study of coordination compounds and organometallic chemistry.
Material Science: It is used in the preparation of materials with specific electronic and optical properties.
Comparison with Similar Compounds
4-Methyl-2-pyridylzinc bromide can be compared with other similar organozinc compounds, such as :
- 2-Pyridylzinc bromide
- 6-Methyl-2-pyridylzinc bromide
- 4-Cyanobutylzinc bromide
These compounds share similar reactivity patterns but differ in their specific substituents, which can influence their reactivity and the types of products formed. The uniqueness of this compound lies in its specific methyl substitution at the 4-position, which can affect its steric and electronic properties, making it suitable for specific synthetic applications.
Properties
IUPAC Name |
bromozinc(1+);4-methyl-2H-pyridin-2-ide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N.BrH.Zn/c1-6-2-4-7-5-3-6;;/h2-4H,1H3;1H;/q-1;;+2/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSKVNRHSNXUCHS-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C[C-]=NC=C1.[Zn+]Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrNZn | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![methyl (2S)-2-[[(2S)-2-acetamidopropanoyl]amino]propanoate](/img/structure/B3258700.png)
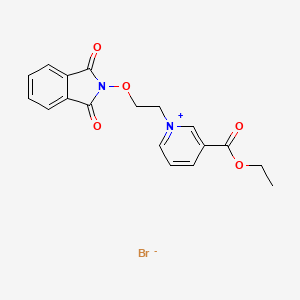
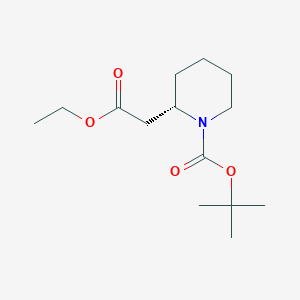
![methyl 6-bromo-2-methyl-5-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-1-benzofuran-3-carboxylate](/img/structure/B3258735.png)

![3-(benzo[d]thiazol-2-yl)-7-hydroxy-2-methyl-8-((4-methylpiperazin-1-yl)methyl)-4H-chromen-4-one](/img/structure/B3258745.png)
